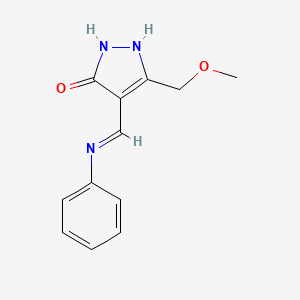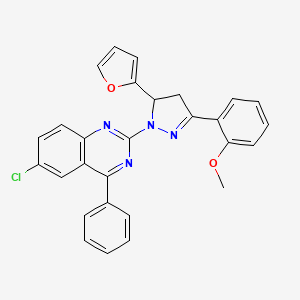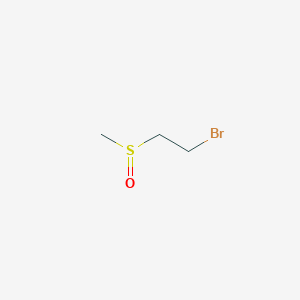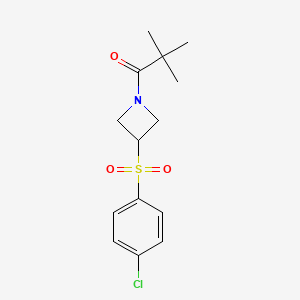![molecular formula C13H11N5O7S2 B2594100 Ethyl 2-[[5-[(3,5-dinitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate CAS No. 392318-46-6](/img/structure/B2594100.png)
Ethyl 2-[[5-[(3,5-dinitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[[5-[(3,5-dinitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate is a derivative of 3,5-dinitrobenzoic acid . It is structurally related to other esters and amides derived from 3,5-dinitrobenzoic acid .
Synthesis Analysis
The synthesis of this compound involves the use of 3,5-dinitrobenzoic acid . The structures of the synthesized compounds were characterized by FTIR spectroscopy, 1H-NMR, 13C NMR, and HRMS .Molecular Structure Analysis
The molecular formula of this compound is C11H11N3O7 . The molecular weight is 297.22 .Chemical Reactions Analysis
The compound is a derivative of 3,5-dinitrobenzoic acid and is part of a collection of twenty esters and amides . The inhibitory activity of these compounds against Candida spp. was elucidated using microdilution methods .Physical And Chemical Properties Analysis
The compound has a molecular weight of 297.22 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications
- Thiazoles, including derivatives of Ethyl 2-[[5-[(3,5-dinitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate, have shown promising antitumor and cytotoxic effects. Researchers synthesized related compounds and evaluated their impact on human tumor cell lines. Notably, some derivatives demonstrated potent effects against prostate cancer .
- Thiazole derivatives have been explored as antimicrobial agents. While specific studies on Ethyl 2-[[5-[(3,5-dinitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate are limited, related compounds (such as sulfathiazole) exhibit antimicrobial activity .
- Thiazole derivatives have been investigated for their anti-inflammatory properties. Although more research is needed on this specific compound, other thiazole derivatives have shown anti-inflammatory effects .
- Thiazoles, including Ethyl 2-[[5-[(3,5-dinitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate, may possess antiviral properties. Further studies are required to validate this application .
- Thiazole derivatives have been studied for their neuroprotective potential. While data on this specific compound are scarce, it’s worth exploring its impact on neuronal health .
- Thiazoles play a crucial role in various biological processes. For instance, the thiazole ring is naturally found in Vitamin B1 (thiamine), which aids energy release from carbohydrates and supports nervous system function. Additionally, thiazole serves as a parent material for sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
Antitumor and Cytotoxic Activity
Antimicrobial Properties
Anti-Inflammatory Potential
Antiviral Activity
Neuroprotective Effects
Biological Applications Beyond Disease Treatment
Mechanism of Action
properties
IUPAC Name |
ethyl 2-[[5-[(3,5-dinitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O7S2/c1-2-25-10(19)6-26-13-16-15-12(27-13)14-11(20)7-3-8(17(21)22)5-9(4-7)18(23)24/h3-5H,2,6H2,1H3,(H,14,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCQTICIZFJLNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(benzo[d]thiazol-2-yl)-2-((5-((2-phenoxyacetamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2594024.png)


![N'-{(E)-[2-(2,6-dimethylmorpholino)-1,3-thiazol-5-yl]methylidene}-2-hydroxybenzenecarbohydrazide](/img/structure/B2594032.png)


![4-Methoxy-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2594035.png)

![2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2594037.png)
